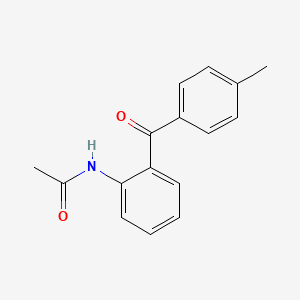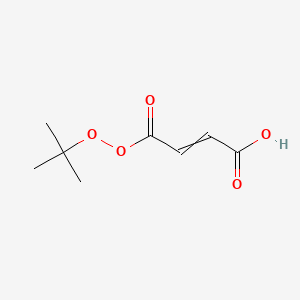![molecular formula C16H18O2Te B14131382 [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene CAS No. 88959-01-7](/img/structure/B14131382.png)
[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene: is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene typically involves the reaction of benzenetellurium trichloride with 2-methoxypropan-2-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride, to form lower oxidation state tellurium compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Halogenated or nitro-substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene can be used as a catalyst in organic synthesis reactions, particularly those involving oxidation and reduction processes.
Biology:
Antioxidant Properties: The compound’s ability to undergo redox reactions makes it a potential candidate for studying antioxidant mechanisms in biological systems.
Medicine:
Therapeutic Agents: Research is ongoing to explore the potential of organotellurium compounds, including this compound, as therapeutic agents due to their unique chemical properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene exerts its effects is primarily through redox reactions. The tellurium atom can undergo oxidation and reduction, which can influence various molecular targets and pathways. For example, in biological systems, the compound may interact with reactive oxygen species, thereby modulating oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Diphenyl ditelluride: Another organotellurium compound with similar redox properties.
Tellurium dioxide: A simpler tellurium compound used in various industrial applications.
Uniqueness:
[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene:
Eigenschaften
CAS-Nummer |
88959-01-7 |
|---|---|
Molekularformel |
C16H18O2Te |
Molekulargewicht |
369.9 g/mol |
IUPAC-Name |
(2-methoxy-1-phenyltellurinylpropan-2-yl)benzene |
InChI |
InChI=1S/C16H18O2Te/c1-16(18-2,14-9-5-3-6-10-14)13-19(17)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
JFPCICITJCCRDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[Te](=O)C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt](/img/structure/B14131304.png)




![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)


![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)



